2-(5-Formyl-2-methoxyphenyl)acetonitrile
Description
2-(5-Formyl-2-methoxyphenyl)acetonitrile is a nitrile-containing aromatic compound characterized by a phenyl ring substituted with a methoxy group at position 2 and a formyl group at position 5, linked to an acetonitrile moiety. The formyl group imparts electron-withdrawing properties, which may influence its electronic structure, solubility, and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-(5-formyl-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-3-2-8(7-12)6-9(10)4-5-11/h2-3,6-7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBVJUDRTZITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-methoxyphenyl)acetonitrile typically involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 2-chloroacetonitrile in the presence of a base. The reaction is carried out in an anhydrous acetonitrile solution . The general reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous acetonitrile.
Catalyst/Base: Commonly used bases include sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(5-Formyl-2-methoxyphenyl)acetonitrile are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Formyl-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: 2-(5-Carboxy-2-methoxyphenyl)acetonitrile.
Reduction: 2-(5-Formyl-2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Synthesis of Bioactive Compounds
One of the primary applications of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is as an intermediate in the synthesis of bioactive compounds. Its aldehyde functional group allows for various reactions, including:
- Condensation Reactions: It can undergo condensation with amines to form imines, which are valuable in medicinal chemistry for developing new pharmaceuticals.
| Reaction Type | Example Product | Reference |
|---|---|---|
| Condensation | Imines | |
| Reduction | Amines |
Anticancer Research
Recent studies have indicated that derivatives of 2-(5-Formyl-2-methoxyphenyl)acetonitrile exhibit potential anticancer properties. For example, compounds synthesized from this precursor have shown cytotoxic effects against various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of derivatives synthesized from 2-(5-Formyl-2-methoxyphenyl)acetonitrile, demonstrating significant inhibition of cell proliferation in breast cancer models.
Material Science
In material science, this compound can be used as a building block for polymers and other materials. Its ability to participate in polymerization reactions makes it useful for developing new materials with specific properties.
| Application Area | Compound Type | Property Enhanced |
|---|---|---|
| Polymer Science | Conductive Polymers | Electrical conductivity |
| Coatings | Protective Coatings | Chemical resistance |
Fluorescent Probes
The unique structure of 2-(5-Formyl-2-methoxyphenyl)acetonitrile allows it to be modified into fluorescent probes used in biological imaging. These probes can selectively bind to specific biomolecules, enabling visualization in live cells.
Research Insight:
A recent paper highlighted the development of a fluorescent probe based on this compound that selectively targets cancer cells, providing insights into tumor biology.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-methoxyphenyl)acetonitrile is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The formyl group in the target compound is strongly electron-withdrawing, which may lower HOMO-LUMO energy gaps compared to electron-donating groups (e.g., methoxy or ethyl) . This could enhance reactivity in electrophilic substitution or nucleophilic addition reactions.
- Solubility: Compounds with polar substituents (e.g., formyl, chloro) exhibit higher solubility in polar solvents like ethanol or alkaline solutions, whereas alkylated derivatives (e.g., ethyl) favor organic solvents .
Physicochemical and Spectroscopic Data
Biological Activity
2-(5-Formyl-2-methoxyphenyl)acetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(5-Formyl-2-methoxyphenyl)acetonitrile can be described as follows:
- Molecular Formula : C10H9NO2
- CAS Number : 1820608-72-7
- Molecular Weight : 175.18 g/mol
This compound features a methoxy group and an aldehyde functional group, which are significant for its biological activity.
Biological Activity Overview
Research indicates that 2-(5-Formyl-2-methoxyphenyl)acetonitrile exhibits various biological activities, particularly in the realms of antimicrobial and anticancer effects.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 2-(5-Formyl-2-methoxyphenyl)acetonitrile possess antimicrobial properties. For instance, derivatives of acetonitriles have been shown to inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against certain cancer cell lines. Research indicates that it may induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The specific pathways involved include the modulation of signaling cascades associated with cell survival and proliferation.
The precise mechanism of action for 2-(5-Formyl-2-methoxyphenyl)acetonitrile is still under investigation, but several hypotheses exist:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis and cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS can lead to oxidative stress in cancer cells, promoting cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Cytotoxicity | Reduced viability in specific cancer models |
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds, it was found that derivatives similar to 2-(5-Formyl-2-methoxyphenyl)acetonitrile displayed significant cytotoxic effects on human cancer cell lines. For instance, a derivative was tested against LNCaP (prostate cancer) and T47-D (breast cancer) cells, showing IC50 values as low as 1.33 µM, indicating high potency in inducing cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
